![molecular formula C12H14N2O4S B14370342 Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate CAS No. 93953-26-5](/img/structure/B14370342.png)
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is an organic compound that features a diazenyl group attached to a butenoate ester. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with diazomethane to form the diazenyl intermediate. This intermediate is then reacted with methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Cleaved diazenyl products.
Substitution: Various substituted butenoate esters.
Aplicaciones Científicas De Investigación
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate involves its interaction with molecular targets through its diazenyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved often include nucleophilic attack and electrophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(E)-(4-chlorobenzene-1-sulfonyl)diazenyl]but-2-enoate
- Methyl 3-[(E)-(4-nitrobenzene-1-sulfonyl)diazenyl]but-2-enoate
- Methyl 3-[(E)-(4-methoxybenzene-1-sulfonyl)diazenyl]but-2-enoate
Uniqueness
Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is unique due to the presence of the 4-methylbenzene sulfonyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
93953-26-5 |
|---|---|
Fórmula molecular |
C12H14N2O4S |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
methyl 3-[(4-methylphenyl)sulfonyldiazenyl]but-2-enoate |
InChI |
InChI=1S/C12H14N2O4S/c1-9-4-6-11(7-5-9)19(16,17)14-13-10(2)8-12(15)18-3/h4-8H,1-3H3 |
Clave InChI |
FWZUZYRDVDWKHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=NC(=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


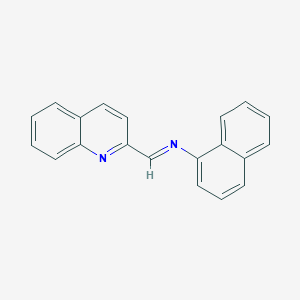
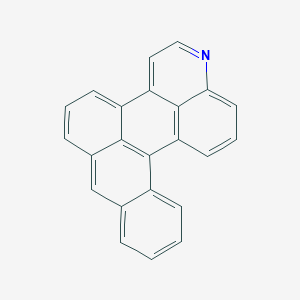
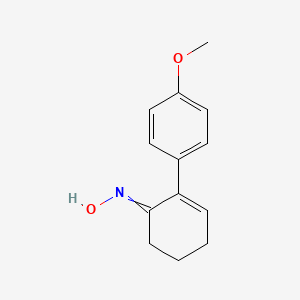
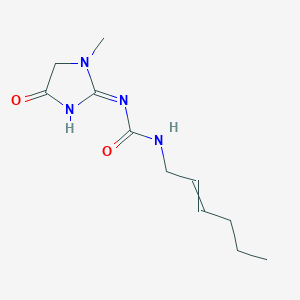



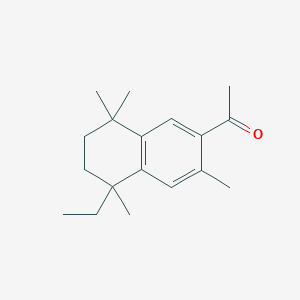
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)

![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
